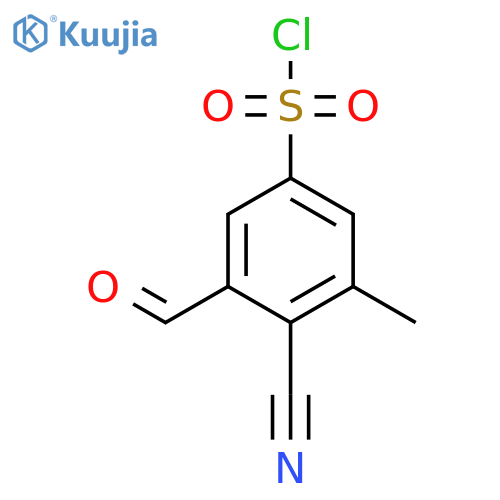

Cas no 1807180-94-4 (4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride)

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride

-

- インチ: 1S/C9H6ClNO3S/c1-6-2-8(15(10,13)14)3-7(5-12)9(6)4-11/h2-3,5H,1H3

- InChIKey: JAIIINJOYZSRPI-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=C(C=O)C(C#N)=C(C)C=1)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 391

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 83.4

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010953-250mg |

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride |

1807180-94-4 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010010953-500mg |

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride |

1807180-94-4 | 97% | 500mg |

863.90 USD | 2021-07-06 | |

| Alichem | A010010953-1g |

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride |

1807180-94-4 | 97% | 1g |

1,445.30 USD | 2021-07-06 |

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride 関連文献

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

4-Cyano-3-formyl-5-methylbenzenesulfonyl chlorideに関する追加情報

Introduction to 4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride (CAS No. 1807180-94-4)

4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride, identified by the chemical formula CAS No. 1807180-94-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzenesulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The presence of functional groups such as a cyano group, a formyl group, and a methyl substituent makes this compound a versatile building block for further chemical modifications and applications.

The 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride structure is particularly intriguing due to its potential in drug discovery and material science. The cyano group (-CN) introduces a polar character to the molecule, enhancing its reactivity in nucleophilic substitution reactions. This feature is highly valuable in medicinal chemistry, where such intermediates are often employed to introduce specific pharmacophores into larger molecular frameworks. Additionally, the formyl group (-CHO) serves as a site for condensation reactions, enabling the formation of Schiff bases and other heterocyclic compounds, which are known for their biological activities.

The methylbenzenesulfonyl chloride moiety in this compound contributes to its stability and reactivity under various conditions. Sulfonyl chlorides are well-documented reagents in organic synthesis, particularly for the introduction of sulfonyl groups into organic molecules. These groups are crucial in pharmaceuticals, where they often enhance binding affinity and metabolic stability. The 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride derivative, therefore, represents a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in synthetic chemistry have highlighted the importance of multifunctional intermediates like 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride. Researchers have been leveraging its unique structural features to develop new methodologies for constructing complex molecules. For instance, the combination of its cyano and formyl groups allows for sequential functionalization, enabling the synthesis of polyfunctionalized aromatic compounds that may exhibit enhanced biological activity.

In the realm of drug discovery, 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride has been utilized as a key intermediate in the synthesis of small molecule inhibitors targeting various disease-related pathways. The benzenesulfonyl chloride core is particularly relevant in the development of kinase inhibitors, where sulfonyl groups are frequently incorporated to improve binding interactions with protein targets. Moreover, the cyano group can be further modified to introduce additional pharmacophoric elements, broadening the scope of potential therapeutic applications.

Recent studies have also explored the role of 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride in material science applications. Its ability to undergo selective reactions with various nucleophiles makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, researchers have investigated its use in creating functional polymers and coatings that exhibit enhanced durability and chemical resistance. These developments underscore the compound's versatility beyond traditional pharmaceutical applications.

The synthesis of 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available aromatic precursors. The process often begins with the chlorosulfonation of a methyl-substituted benzene derivative followed by selective cyanation and formylation at desired positions on the aromatic ring. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields.

From an industrial perspective, 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride is produced under controlled conditions to ensure high purity and consistency. Manufacturers adhere to stringent quality control protocols to meet the demands of research institutions and pharmaceutical companies. The compound's stability under storage conditions is also a critical consideration, as it must maintain its integrity throughout transportation and handling.

The growing interest in 4-cyano-3-formyl-5-methylbenzenesulfonyl chloride has led to an increase in academic and industrial research focused on its applications. Collaborative efforts between chemists and biologists are yielding novel insights into how this compound can be integrated into drug development pipelines. Additionally, computational studies have been employed to predict its reactivity and potential interactions with biological targets, further accelerating the discovery process.

In conclusion,4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride (CAS No. 1807180-94-4) is a multifunctional organic compound with significant potential in pharmaceuticals and material science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound,4-cyano-3-formyl-5-methylbenzenesulfonyl chloride is poised to play an increasingly important role in scientific innovation.

1807180-94-4 (4-Cyano-3-formyl-5-methylbenzenesulfonyl chloride) 関連製品

- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)

- 2228425-52-1(3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)

- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)

- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)

- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)

- 1315367-12-4(3-(2,5-dimethylfuran-3-yl)-1λ?-thiomorpholine-1,1-dione)

- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)